molecular formula C23H19N3O5 B2556523 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-63-5

3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2556523
CAS No.: 946246-63-5
M. Wt: 417.421
InChI Key: QIFIVLLCEATGSV-UHFFFAOYSA-N
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Description

3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core, substituted with methoxybenzamido and methoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate pyridine and furan derivatives. The methoxybenzamido and methoxyphenyl groups are then introduced through amide bond formation and aromatic substitution reactions, respectively. The reaction conditions often involve the use of strong bases, such as sodium hydride, and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques, such as recrystallization and chromatography, are also critical to obtaining the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Aromatic substitution reactions can occur, particularly on the methoxyphenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophilic reagents like bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide: shares structural similarities with other furo[3,2-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-29-15-11-9-14(10-12-15)22(27)26-20-19-18(8-5-13-24-19)31-21(20)23(28)25-16-6-3-4-7-17(16)30-2/h3-13H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFIVLLCEATGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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